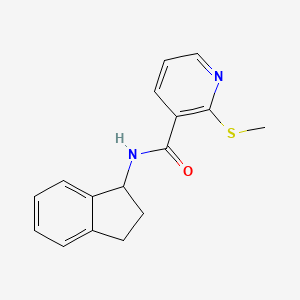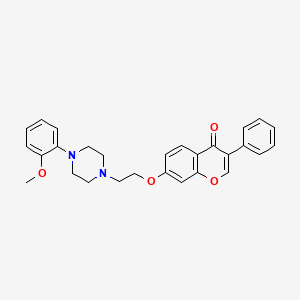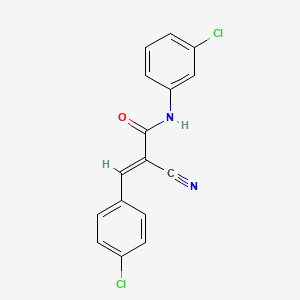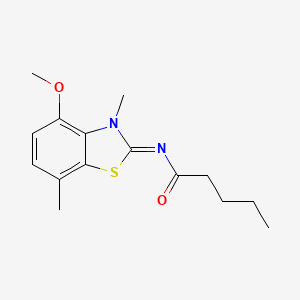![molecular formula C18H17ClN4O3 B2945338 2-(Benzo[d]isoxazol-3-yl)-1-(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)ethanone CAS No. 2034329-35-4](/img/structure/B2945338.png)
2-(Benzo[d]isoxazol-3-yl)-1-(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(Benzo[d]isoxazol-3-yl)-1-(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)ethanone is a useful research compound. Its molecular formula is C18H17ClN4O3 and its molecular weight is 372.81. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activity
The compound 2-(Benzo[d]isoxazol-3-yl)-1-(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)ethanone, due to its structural complexity, has potential applications in various fields of scientific research. Compounds with similar structural features have been synthesized and evaluated for their biological activities.
Antibacterial and Antimicrobial Properties : Compounds containing piperidine and pyrimidine moieties, similar to the structure , have been synthesized using microwave-assisted methods and evaluated for their antibacterial activity. For example, a study by Merugu et al. (2010) focused on synthesizing piperidine-containing pyrimidine imines and thiazolidinones and assessed their antibacterial properties (Merugu, Ramesh, & Sreenivasulu, 2010). Similarly, Patel et al. (2011) synthesized new pyridine derivatives, some involving piperazine and pyrimidine structures, and evaluated their antimicrobial activity, showing variable and modest activity against investigated bacterial and fungal strains (Patel, Agravat, & Shaikh, 2011).
Structural Analysis and Crystallography : The structural analysis of compounds with benzisoxazole and pyrimidine components provides insights into their potential pharmaceutical applications. For instance, the crystal structure of risperidone, a compound with a benzisoxazole moiety similar to the compound , was analyzed by Peeters et al. (1993), revealing the planarity of the benzisoxazole and pyrimidine moieties and their dihedral angle, which is crucial for understanding the compound's interaction with biological targets (Peeters, Blaton, & De Ranter, 1993).
Synthesis of Heterocyclic Compounds : The synthesis of heterocyclic compounds featuring elements of the compound has been explored for their potential biological activities. For example, Abdel-Aziz et al. (2011) synthesized 2-substituted 6-bromo-3-methylthiazolo[3,2-a]benzimidazole derivatives, starting from a compound structurally related to this compound, and evaluated their immunosuppressive and immunostimulatory activities (Abdel-Aziz, Hamdy, Gamal-Eldeen, & Fakhr, 2011).
properties
IUPAC Name |
2-(1,2-benzoxazol-3-yl)-1-[3-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4O3/c19-12-9-20-18(21-10-12)25-13-4-3-7-23(11-13)17(24)8-15-14-5-1-2-6-16(14)26-22-15/h1-2,5-6,9-10,13H,3-4,7-8,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZECALWSHNGWNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CC2=NOC3=CC=CC=C32)OC4=NC=C(C=N4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-methoxybenzyl)-1-{[2-(4-methylphenyl)pyridin-3-yl]carbonyl}piperidine-3-carboxamide](/img/structure/B2945259.png)




![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2945268.png)
![(2-Chlorophenyl)-[4-[[(3-methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]methanone](/img/structure/B2945272.png)
![4-Methyl-1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-5-amine](/img/structure/B2945273.png)
![N-[(4-methylphenyl)methyl]-2-nitroaniline](/img/structure/B2945274.png)
![N-(4-{[3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-yl]amino}phenyl)acetamide](/img/structure/B2945276.png)

![N,N-dimethyl-2-nitro-4-[(E)-1,2,4-triazol-4-yliminomethyl]aniline](/img/structure/B2945278.png)